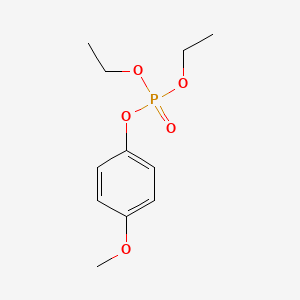

Diethyl 4-Methoxyphenyl Phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17O5P |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

diethyl (4-methoxyphenyl) phosphate |

InChI |

InChI=1S/C11H17O5P/c1-4-14-17(12,15-5-2)16-11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 |

InChI Key |

GDWXALVJBAAUJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for Diethyl 4 Methoxyphenyl Phosphate and Analogues

Synthesis of Phosphonate (B1237965) Intermediates

The creation of phosphonate intermediates is a fundamental step, primarily achieved through reactions that form a direct bond between a carbon atom and a phosphorus atom.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.orgchem-station.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate. wikipedia.orgchem-station.com The mechanism begins with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion dealkylates the intermediate in a second SN2 reaction, yielding the final phosphonate product. wikipedia.org

This reaction is widely utilized for preparing phosphonate esters, which are valuable reagents in other synthetic transformations like the Horner-Wadsworth-Emmons reaction. wikipedia.orgorganic-chemistry.org While the classic reaction requires high temperatures, often between 120°C and 160°C, modern variations have been developed. wikipedia.org For instance, Lewis acid-mediated Michaelis-Arbuzov reactions can proceed at room temperature, offering a more facile route to arylmethyl phosphonates. organic-chemistry.org Aryne-mediated Arbuzov reactions have also been developed, using precursors like o-(trimethylsilyl)phenyl triflate to achieve the formation of aromatic C-P bonds under mild conditions. nih.gov

Table 1: Examples of Arbuzov-Type Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Trialkyl phosphite | Alkyl halide | Heat (120-160°C) | Alkyl phosphonate | wikipedia.org |

| Triaryl phosphite | Aryl Iodide | Palladium Catalyst, Water | Aryl Phosphonate | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, provide a powerful and versatile method for forming aryl C-P bonds. nih.gov This methodology involves the coupling of H-phosphonates, such as diethyl phosphite, with aryl electrophiles like aryl halides or triflates. nih.govresearchgate.net These reactions have become essential for synthesizing arylphosphonates, phosphinates, and phosphine (B1218219) oxides. organic-chemistry.org

The efficacy of these coupling reactions is often enhanced by the choice of palladium catalyst and supporting ligands. Catalyst systems using bulky and electron-rich phosphine ligands, such as P(t-Bu)₃ or dialkylbiarylphosphines, have shown enhanced reactivity, expanding the scope of substrates to include less reactive aryl chlorides. nih.govnih.gov The addition of acetate ions has been shown to significantly shorten reaction times for the cross-coupling of H-phosphonate diesters with various aryl electrophiles. researchgate.net These methods are valued for their mild reaction conditions and high tolerance for a wide range of functional groups. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of Aryl Halides with H-Phosphonates

| Aryl Halide | H-Phosphonate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Diethyl Phosphite | Pd(OAc)₂/Ligand | Base, Solvent | Good to Excellent | organic-chemistry.org |

| Aryl Chloride | Diethyl Phosphite | Pd/P(t-Bu)₃ | KF, Solvent | High | nih.gov |

Preparation of Diethyl (Amino(4-methoxyphenyl)methyl)phosphonate Derivatives

The synthesis of α-aminophosphonates, such as diethyl (amino(4-methoxyphenyl)methyl)phosphonate, is of significant interest. A common and effective method for preparing this specific derivative involves a one-pot reaction of p-methoxybenzaldehyde, diethyl phosphite, and an ammonia source, typically ammonium acetate. semanticscholar.orgnih.gov

In a representative procedure, p-methoxybenzaldehyde, diethyl phosphite, and ammonium acetate are combined in ethanol (B145695). semanticscholar.orgnih.gov The mixture is heated, for instance at 60°C under a nitrogen atmosphere, for an extended period, such as 48 hours. nih.gov This reaction, a variation of the Kabachnik-Fields reaction, leads to the formation of the target α-aminophosphonate. researchgate.net The resulting product can be further reacted, for example, with various sulfonyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) to yield a series of diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives. semanticscholar.orgnih.gov

Synthesis of Diethyl Hydroxy(substitutedphenyl)methylphosphonates

Diethyl hydroxy(substitutedphenyl)methylphosphonates, also known as α-hydroxyphosphonates, are primarily synthesized through the Pudovik or Abramov reaction. nih.gov This reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, to an aldehyde or ketone. nih.gov The reaction is typically catalyzed by a base, although acid-catalyzed versions also exist. nih.gov

For the synthesis of diethyl hydroxy(substitutedphenyl)methylphosphonates, a substituted benzaldehyde is reacted with diethyl phosphite. The use of various catalysts has been explored to improve yields and create greener synthetic routes. For example, chitosan has been used as an effective catalyst for this transformation. The resulting α-hydroxyphosphonates are not only valuable in their own right but also serve as versatile intermediates for the preparation of other functionalized phosphonates, such as α-aminophosphonates or ether phosphonates. nih.govnih.gov

Table 4: Synthesis of Diethyl Hydroxy(substitutedphenyl)methylphosphonates

| Aldehyde | Phosphite | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzaldehydes | Diethyl Phosphite | Base (e.g., Piperazine) | Solvent-free, Milling | Good to Excellent | nih.gov |

| Aldehydes | Diethyl Phosphite | Choline Hydroxide (B78521) | - | High | nih.gov |

Ether Phosphonate Synthesis via Trichloroacetimidate and Acetate Coupling Methods

An efficient route for synthesizing ether phosphonates, specifically diethyl alkyloxy(substitutedphenyl)methyl phosphonates, utilizes trichloroacetimidate and acetate coupling methods. nih.govrsc.org This strategy involves converting the hydroxyl group of an α-hydroxyphosphonate into a better leaving group, either a trichloroacetimidate or an acetate. rsc.org

In this process, a diethyl hydroxy(substitutedphenyl)methylphosphonate is first reacted with trichloroacetonitrile or acetic anhydride to form the corresponding trichloroacetimidate or acetate intermediate. rsc.org These activated intermediates are then treated with an alcohol (an O-nucleophile) in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov This promotes a C-O bond formation, yielding the desired ether phosphonate. nih.gov This method is effective for a range of primary and secondary alcohols, providing the products in good yields (55-90%) and with short reaction times. nih.govrsc.org Generally, slightly better results are obtained using the trichloroacetimidate method compared to the acetate method. rsc.org

Table 5: Ether Phosphonate Synthesis via Coupling Methods

| Intermediate | O-Nucleophile (Alcohol) | Catalyst | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|

| Trichloroacetimidate | Primary/Secondary Alcohols | TMSOTf (0.1 mmol) | Dichloromethane | 55-90% | nih.gov |

Generation of Alkynylphosphonates from H-Phosphonates

Alkynylphosphonates are a class of organophosphorus compounds synthesized by creating a P-C bond with a terminal alkyne. A prominent method involves the copper-catalyzed oxidative coupling of terminal alkynes with H-phosphonates. organic-chemistry.org One simple and mild approach uses a catalytic amount of copper(I) oxide (Cu₂O) to react various terminal alkynes with dialkyl phosphites. organic-chemistry.orgacs.org

This reaction is typically performed under air in acetonitrile and notably does not require a base or additional ligands. organic-chemistry.orgnih.gov The methodology is compatible with a broad array of functional groups on the alkyne and can be scaled up to the gram scale. organic-chemistry.orgacs.org This process offers high atom economy and avoids the use of air-sensitive reagents. organic-chemistry.org Alternatively, palladium-catalyzed methods have also been developed for the synthesis of alkynylphosphonates from 1,1-dibromo-1-alkenes in a one-pot reaction. nih.gov

Table 6: Copper-Catalyzed Synthesis of Alkynylphosphonates

| Alkyne | H-Phosphonate | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Terminal Alkynes | Dialkyl Phosphites | Cu₂O (14 mol %) | Acetonitrile | Air, Base-free | Good to Excellent | acs.orgnih.gov |

Catalytic Approaches in Organophosphorus Synthesis

The synthesis of Diethyl 4-Methoxyphenyl (B3050149) Phosphate (B84403) and its analogues has been significantly enhanced by the advent of catalytic methodologies. These approaches provide substantial advantages over traditional stoichiometric methods, including improved reaction efficiency, milder conditions, and enhanced selectivity. Catalysts are pivotal in activating substrates and enabling novel reaction pathways for the formation of phosphorus-based compounds. Key catalytic strategies include phase-transfer catalysis, transition-metal catalysis, and organocatalysis, as well as catalytic variants of classic organophosphorus reactions.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for synthesizing organophosphorus compounds, including mixed alkyl aryl phosphates. tandfonline.com This methodology is particularly effective for reactions between reagents located in separate immiscible phases, typically an aqueous phase and an organic phase. tandfonline.comcrdeepjournal.org The PTC process involves a catalyst, often a quaternary ammonium or phosphonium salt (onium salts), which transports a reactive anion from the aqueous phase into the organic phase where the substrate is dissolved. tandfonline.comgoogle.comresearchgate.net This circumvents the need for anhydrous conditions and can prevent side reactions like hydrolysis, which is a common issue in organophosphate synthesis. tandfonline.comgoogle.com

In the context of synthesizing aryl phosphates, PTC can facilitate the reaction between a phosphate salt (in the aqueous phase) and an organic halide (in the organic phase). The use of catalysts like tetrabutylammonium hydrogen sulfate or methyltricaprylylammonium chloride has been shown to produce high yields (often 90% or better) of phosphonate esters and other organophosphorus compounds under basic conditions. google.com This method has been successfully applied to various P-alkylation reactions and nucleophilic substitutions. crdeepjournal.org

Table 1: Examples of Phase-Transfer Catalysts in Organophosphorus Synthesis

| Catalyst Type | Specific Catalyst Example | Application | Reference |

| Quaternary Ammonium Salt | Tetrabutylammonium Hydrogen Sulfate | Michaelis-Becker Reaction | google.com |

| Quaternary Ammonium Salt | Methyltricaprylylammonium Chloride | Synthesis of Carbamoylmethylphosphonates | google.com |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium Bromide | Anion Transfer Agent | google.com |

| Crown Ether | 18-Crown-6 | Anion Solubilization | tandfonline.com |

Transition-Metal Catalysis

Transition-metal catalysis has become an indispensable tool for forming P-C and P-O bonds, crucial for synthesizing diverse organophosphorus analogues. mdpi.com While direct catalytic synthesis of Diethyl 4-Methoxyphenyl Phosphate is less common, these methods are vital for creating precursors and more complex analogues.

Iron-catalyzed systems, for example, have been developed for the synthesis of triaryl phosphates directly from white phosphorus and phenols under aerobic conditions. researchgate.net This approach avoids the use of chlorine and prevents the formation of acidic waste. researchgate.net Nickel-catalyzed cross-coupling reactions can be used to arylate amines using triaryl phosphates as the aryl source. nih.gov Furthermore, palladium-catalyzed C-P coupling reactions are reminiscent of the Buchwald-Hartwig amination and can be used to form arylphosphonates from aryl halides and diethyl phosphite. wikipedia.org Recent advances also include photocatalytic methods for the arylation of white phosphorus to produce valuable triarylphosphines and tetraarylphosphonium salts. uni-regensburg.de

Table 2: Transition Metals in Organophosphorus Synthesis

| Metal Catalyst | Reaction Type | Product Type | Reference |

| Iron(III) Diketonates | Aerobic Oxidation/Substitution | Triaryl Phosphates | researchgate.net |

| Nickel Complexes | Cross-Coupling | Substituted Pyrimidines | nih.gov |

| Palladium Complexes | C-P Coupling | Arylphosphonates | wikipedia.org |

| Copper(I) Complexes | Asymmetric Allylic Substitution | Chiral Allyl Phosphates | nih.gov |

Catalytic Variants of Classic Reactions

Atherton-Todd Reaction: The Atherton-Todd reaction is a classic method for converting dialkyl phosphites into phosphoramidates or other phosphate derivatives. wikipedia.orgnih.gov The reaction traditionally uses stoichiometric amounts of a base and carbon tetrachloride. researchgate.net However, catalytic versions have been developed where a tertiary amine, such as triethylamine, is used in catalytic amounts (10-15 mol%) to generate a dialkyl chlorophosphate intermediate. beilstein-journals.org This highly reactive intermediate can then be trapped by a nucleophile like an alcohol or amine to form the desired phosphate ester or phosphoramidate. wikipedia.org More recently, a phosphoryl radical-initiated Atherton-Todd-type reaction has been developed using air as the initiator and chloroform (B151607) as the halogenating agent, allowing for the phosphorylation of alcohols, phenols, and amines under very mild conditions. rsc.org

Perkow Reaction: The Perkow reaction involves the reaction of a trialkyl phosphite with a haloketone to yield a vinyl phosphate. wikipedia.orgchemeurope.com This reaction is often considered a side reaction to the Michaelis-Arbuzov reaction. wikipedia.org While frequently proceeding thermally, the reaction can be influenced by catalysts. Computational studies suggest the mechanism involves the nucleophilic addition of the phosphite to the carbonyl carbon. wikipedia.orgacs.org A modified, one-pot Perkow reaction has been developed for the synthesis of enol phosphates directly from ketones via an α-tosyloxylation step, broadening the substrate scope. nih.gov

Organocatalysis and Photocatalysis

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral organophosphorus compounds. unl.pt Chiral phosphoric acids derived from binaphthol are effective bifunctional catalysts, activating both the nucleophile (e.g., phosphite) and the electrophile (e.g., imine). unl.pt Additionally, diaryldiselenide has been reported as an effective organocatalyst for a cross-dehydrogenative functionalization of hydrophosphoryl compounds, operating through a cycle that mimics the Atherton-Todd reaction mechanism. researchgate.net

Photocatalysis also represents a modern approach. Phenothiazine (PTZ) has been used as an organophotocatalyst for the synthesis of aryl phosphates. researchgate.net Deazaflavin-based photocatalysts have been employed for the arylation of white phosphorus with aryl halides under near-UV irradiation, significantly reducing reaction times. uni-regensburg.de

Mechanistic Investigations of Reactions Involving Diethyl 4 Methoxyphenyl Phosphate

Nucleophilic Substitution Reaction Mechanisms at the Phosphorus Center

The study of nucleophilic substitution at the phosphorus center of organophosphate esters like Diethyl 4-Methoxyphenyl (B3050149) Phosphate (B84403) is crucial for understanding their reactivity and degradation. These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. The precise mechanism of this phosphoryl transfer can vary depending on the reactants and conditions.

Concerted vs. Stepwise Phosphoryl Transfer Pathways

The transfer of the phosphoryl group from an organophosphate triester to a nucleophile can proceed through two primary mechanistic pathways: a concerted S_N2(P)-type mechanism or a stepwise addition-elimination mechanism. nih.govfrontiersin.org

Concerted Mechanism [A_N D_N]: In this pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single kinetic step. frontiersin.org This process goes through a single pentacoordinate transition state without the formation of a stable intermediate. nih.govsapub.org Reactions of phosphate triesters with good leaving groups, or with less nucleophilic bases like phenoxides and pyridines, often favor this concerted pathway. researchgate.netresearchgate.net

Stepwise Mechanism [A_N + D_N]: This mechanism involves two distinct steps. First, the nucleophile attacks the phosphorus center to form a discrete, metastable pentacoordinate intermediate (a phosphorane). nih.govlibretexts.org In the second, rate-determining step, this intermediate breaks down to expel the leaving group. sapub.org Theoretical studies and experimental evidence suggest that this stepwise pathway is more likely when the substrate has a poor leaving group (typically with a high pK_a). researchgate.net

The choice between these pathways for Diethyl 4-Methoxyphenyl Phosphate depends significantly on the nucleophile and reaction conditions. The 4-methoxyphenoxy group's character as a leaving group influences this dichotomy.

Characterization of Pentacoordinate Transition States and Intermediates

Both concerted and stepwise mechanisms involve a five-coordinate (pentacoordinate) phosphorus species. sapub.org

Pentacoordinate Transition State (Concerted Pathway): In the S_N2(P) mechanism, the reaction proceeds through a single trigonal bipyramidal (TBP) transition state. libretexts.org The incoming nucleophile and the departing leaving group occupy the two apical positions, while the three non-leaving groups (the "equatorial" groups) lie in the plane perpendicular to the apical axis. sapub.org This geometry facilitates the inversion of configuration at the phosphorus center.

Kinetic Studies and Linear Free Energy Relationships (LFER)

Kinetic studies are fundamental to elucidating the reaction mechanism. For reactions of this compound with a series of related nucleophiles (e.g., substituted pyridines or phenoxides), Linear Free Energy Relationships (LFERs), such as the Brønsted equation, are powerful tools. researchgate.netnih.gov The Brønsted equation relates the logarithm of the rate constant (log k_N) to the pK_a of the conjugate acid of the nucleophile.

A linear Brønsted plot, with a slope (β_nuc) between 0.3 and 0.5, is often interpreted as evidence for a concerted mechanism, indicating a moderate degree of bond formation in the transition state. researchgate.net A break or curvature in the Brønsted plot can signify a change in the rate-determining step or a shift from a concerted to a stepwise mechanism. sapub.org For instance, a change in mechanism from concerted for weakly basic nucleophiles to stepwise for more basic nucleophiles has been observed in the pyridinolysis of related phosphate esters. sapub.org

| Nucleophile (Substituted Phenoxide) | pK_a of Conjugate Acid | Rate Constant (k_N) [M⁻¹s⁻¹] (Illustrative) |

| 4-Nitrophenoxide | 7.15 | 0.05 |

| 4-Chlorophenoxide | 9.42 | 0.25 |

| Phenoxide | 9.99 | 0.40 |

| 4-Methylphenoxide | 10.26 | 0.65 |

| 4-Methoxyphenoxide | 10.46 | 0.80 |

This table provides illustrative data to demonstrate the principle of a Linear Free Energy Relationship. Actual experimental values would be required for a definitive analysis.

Isotope Effects in Mechanistic Delineation

Kinetic Isotope Effects (KIEs) provide detailed insight into the structure of transition states by measuring the change in reaction rate upon isotopic substitution. nih.gov For phosphoryl transfer reactions, substituting the non-bridging or bridging oxygen atoms with the heavy isotope ¹⁸O is a common technique. tamu.edu

The magnitude of the ¹⁸O KIE can help distinguish between different transition state structures:

Dissociative (loose) transition state: Characterized by significant bond breaking to the leaving group, leading to a large primary ¹⁸O KIE.

Associative (tight) transition state: Involves significant bond formation to the nucleophile, resulting in a smaller primary ¹⁸O KIE. nih.gov

For the hydrolysis of phosphate triesters, large primary ¹⁸O isotope effects (e.g., k¹⁶/k¹⁸ ≈ 1.03-1.05) suggest a highly associative transition state where the bond to the leaving group is substantially cleaved. tamu.edunih.gov

| Isotope Position | Measured KIE (k¹⁶/k¹⁸) (Illustrative) | Mechanistic Interpretation |

| Bridging Oxygen (P-O-Ar) | 1.035 | Associative mechanism with significant P-OAr bond cleavage in the transition state. nih.gov |

| Non-bridging Oxygen (P=O) | 0.995 | Indicates strengthening of the P=O bond, consistent with an associative pathway. |

This table contains illustrative KIE values to explain their application in mechanistic studies.

Enzymatic Hydrolysis Mechanisms

Phosphotriesterase (PTE/OpdA) Catalyzed Degradation Pathways

Phosphotriesterases (PTEs) are a class of enzymes capable of hydrolyzing organophosphate triesters, including compounds structurally similar to this compound, with remarkable efficiency. nih.gov The PTE from Pseudomonas diminuta and its homolog from Agrobacterium radiobacter, known as OpdA, share over 90% sequence identity and exhibit similar broad substrate specificities and high catalytic rates. nih.gov

The catalytic mechanism of PTE involves a binuclear metal center (typically containing two Zn²⁺ ions) within the active site. This center plays a critical role in catalysis by activating a water molecule, effectively lowering its pK_a to generate a metal-bound hydroxide (B78521) ion. This hydroxide ion then acts as the nucleophile, attacking the phosphorus center of the substrate. The enzyme facilitates the reaction by:

Binding the Substrate: The organophosphate ester is positioned within the active site.

Nucleophilic Attack: The enzyme-activated hydroxide attacks the phosphorus atom.

Transition State Stabilization: The enzyme stabilizes the resulting pentacoordinate transition state.

Product Release: The leaving group (4-methoxyphenol) and diethyl phosphate are released, regenerating the active site.

The rate of enzymatic hydrolysis can be many orders of magnitude greater than the uncatalyzed chemical hydrolysis. nih.gov Studies on related substrates show that the enzyme-catalyzed reaction proceeds through an S_N2-type mechanism with a highly associative transition state. nih.govnih.gov

| Feature | Description |

| Enzyme Class | Hydrolase (Phosphotriesterase) |

| Key Active Site Feature | Binuclear Metal Center (e.g., Zn²⁺/Zn²⁺) nih.gov |

| Nucleophile | Metal-activated water molecule (hydroxide) |

| Overall Mechanism | S_N2-type Hydrolysis |

| Catalytic Enhancement | Rate acceleration up to 10¹⁰-fold over uncatalyzed reaction for some substrates. nih.gov |

Role of Metal Ion Coordination in Enzyme Active Sites

The active site of bacterial phosphotriesterases, such as the one from Pseudomonas diminuta, typically contains two divalent metal ions, most commonly zinc (Zn²⁺), although other ions like cadmium (Cd²⁺), cobalt (Co²⁺), nickel (Ni²⁺), or manganese (Mn²⁺) can also support catalytic activity. semanticscholar.org These two metal ions are bridged by a carboxylated lysine (B10760008) residue and a hydroxide ion derived from a solvent water molecule. semanticscholar.org The more solvent-exposed metal ion (Mβ) is coordinated by two histidine residues and two water molecules, while the more shielded metal ion (Mα) is coordinated by two histidine residues and an aspartate residue. nih.gov

The proposed catalytic mechanism suggests that the organophosphate substrate, such as this compound, binds to the active site, leading to the displacement of a water molecule from the β-metal ion. nih.gov A key interaction is the coordination of the phosphoryl oxygen of the substrate to this more solvent-exposed metal ion. semanticscholar.orgtamu.edu This coordination polarizes the P=O bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. The distance between the phosphoryl oxygen of substrate analogs and the more solvent-exposed zinc ion has been observed to be a critical factor, with shorter distances correlating with effective catalysis. semanticscholar.org For instance, in the complex of phosphotriesterase with the inhibitor diisopropyl methyl phosphonate (B1237965), this distance is 2.5 Å, which is significantly shorter than the 3.5 Å observed with diethyl 4-methylbenzylphosphonate, suggesting a more catalytically relevant binding mode for the former. semanticscholar.org

The interaction with the metal center not only activates the substrate but also positions it optimally for the subsequent nucleophilic attack. The binding of the substrate to the β-metal ion is thought to weaken the coordination of the bridging hydroxide, thereby facilitating its attack on the phosphorus center. nih.gov

Table 1: Metal Ion Coordination in Phosphotriesterase Active Site with Substrate Analogs

| Substrate Analog | Metal Ion(s) | Key Coordinating Residues | P=O to Mβ Distance (Å) | Reference |

| Diethyl 4-methylbenzylphosphonate | Zn²⁺/Zn²⁺ | His-55, His-57, His-201, His-230, Asp-301, Lys-169 | 3.5 | semanticscholar.org |

| Diisopropyl methyl phosphonate | Zn²⁺/Zn²⁺ | His-55, His-57, His-201, His-230, Asp-301, Lys-169 | 2.5 | semanticscholar.org |

| Triethyl phosphate | Zn²⁺/Zn²⁺ | His-55, His-57, His-201, His-230, Asp-301, Lys-169 | 3.4 | semanticscholar.org |

This table presents data for substrate analogs to infer the potential coordination of this compound.

Substrate Binding Modes and Conformational Dynamics in Catalysis

The binding of this compound to the active site of a phosphotriesterase induces specific conformational changes in the enzyme, a phenomenon known as induced fit. While specific dynamic studies on this compound are limited, research on similar organophosphate substrates and inhibitors provides insight into the binding modes and the associated conformational dynamics that are essential for catalysis. nih.gov

The active site of phosphotriesterase is a hydrophobic pocket with three discrete binding regions that accommodate the ester groups of the substrate. tamu.eduresearchgate.net The orientation of the substrate within this pocket is critical for efficient hydrolysis. Studies with the non-hydrolyzable substrate analog diethyl 4-methylbenzylphosphonate have been instrumental in defining the outlines of these binding pockets. semanticscholar.org In this model, the substituent destined to be the leaving group (in the case of this compound, the 4-methoxyphenoxy group) is positioned in a specific "leaving group pocket." The two ethyl groups would occupy the remaining two pockets.

The binding of the substrate is not a static event but a dynamic process. The enzyme undergoes conformational changes to properly position the substrate for catalysis. For example, ligand binding can cause an induced fit in regions of the enzyme that are crucial for catalysis. nih.gov In phosphotriesterase, residues such as Phe-306 have been shown to be critical for maintaining the structural integrity of the active site and influencing the binding of substrates. semanticscholar.org

Molecular dynamics simulations and structural studies of phosphotriesterase with various substrates and inhibitors have revealed that the enzyme can adopt different conformations. The binding of a substrate analog can lead to a more "closed" conformation, where the active site becomes more shielded from the solvent, facilitating the chemical reaction. The flexibility of certain loops around the active site allows for the entry of the substrate and the release of the products.

The nature of the substituents on the phosphorus atom significantly influences the binding mode and, consequently, the catalytic efficiency. The 4-methoxyphenyl group of this compound, with its electronic and steric properties, will dictate its specific orientation within the active site, likely placing the phosphorus atom in close proximity to the nucleophilic bridging hydroxide.

Table 2: Binding Orientations of Substrate Analogs in Phosphotriesterase

| Substrate Analog | Key Active Site Residues in Binding Pocket | Observed Conformation | Reference |

| Diethyl 4-methylbenzylphosphonate | Ile-106, Leu-303, Ser-308, Phe-132, Phe-306 | Defined leaving group and side group pockets | semanticscholar.org |

| Diisopropyl methyl phosphonate | Trp-131 | Closer interaction with the binuclear metal center | semanticscholar.org |

| Triethyl phosphate | Phe-306 | Orientation limits the size of the substituent | semanticscholar.org |

This table illustrates the binding of different organophosphate analogs, which helps in postulating the binding mode of this compound.

Nucleophilic Attack Pathways in Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound by phosphotriesterase proceeds via a nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism involves a direct backside attack by the bridging hydroxide ion on the phosphorus atom of the substrate. acs.orgnih.gov This hydroxide is activated by its coordination to the binuclear metal center.

The reaction is proposed to proceed through an SN2-type mechanism, leading to an inversion of the stereochemical configuration at the phosphorus center. This is supported by studies on the hydrolysis of chiral organophosphorus compounds. The transition state is thought to be associative, with the formation of a pentacoordinate phosphorus intermediate or a concerted process where bond formation and bond breaking occur simultaneously. sapub.org

The key steps in the nucleophilic attack pathway are:

Activation of the Nucleophile: The bridging hydroxide, coordinated to the two metal ions, is the primary nucleophile. Its nucleophilicity is enhanced by the metal center.

Substrate Binding and Activation: this compound binds to the active site, and its phosphoryl oxygen coordinates to the β-metal ion, increasing the electrophilicity of the phosphorus atom.

Nucleophilic Attack: The activated hydroxide attacks the phosphorus center from the side opposite to the 4-methoxyphenoxy leaving group.

Transition State Formation: A trigonal bipyramidal transition state is formed, with the incoming nucleophile and the leaving group occupying the apical positions.

Product Formation and Release: The P-O bond to the 4-methoxyphenoxy group is cleaved, leading to the formation of diethyl phosphate and 4-methoxyphenol (B1676288). The proton from the attacking hydroxide is transferred to the leaving group, facilitated by a nearby residue such as Asp-301. nih.gov The products are then released from the active site.

Kinetic isotope effect studies on the hydrolysis of similar organophosphates, such as paraoxon (B1678428), are consistent with an associative mechanism where the chemical step of bond breaking and formation is at least partially rate-limiting. acs.org The nature of the leaving group is a significant determinant of the reaction rate, with better leaving groups (lower pKa) generally leading to faster hydrolysis.

Table 3: Proposed Mechanistic Steps for Enzymatic Hydrolysis

| Step | Description | Key Intermediates/States |

| 1 | Substrate Binding | Enzyme-Substrate Complex |

| 2 | Nucleophilic Attack | Pentacoordinate Transition State |

| 3 | Product Release | Enzyme-Product Complex |

Mechanistic Aspects of C-P Bond Formation Reactions

The formation of a carbon-phosphorus (C-P) bond is a chemically challenging transformation that is of great interest in the synthesis of various organophosphorus compounds. While the primary focus of this article is on the hydrolysis of this compound, which involves the cleavage of a P-O bond, it is relevant to briefly touch upon the mechanistic aspects of C-P bond formation, as organophosphates can sometimes be precursors in such reactions, albeit less commonly than other phosphorus-containing reagents.

Direct enzymatic formation of a C-P bond involving an organophosphate like this compound has not been reported. The biosynthesis of natural products with C-P bonds, such as phosphinothricin, involves different precursors and enzymatic pathways, often starting from phosphoenolpyruvate.

In synthetic organic chemistry, several methods have been developed for C-P bond formation. These reactions typically involve the reaction of a phosphorus nucleophile with a carbon electrophile or vice versa. Common strategies include:

Arbuzov Reaction: This classic reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. While this is a common method for forming C-P bonds, it does not directly involve an organophosphate like this compound as a starting material.

Michaelis-Becker Reaction: This reaction involves the deprotonation of a dialkyl phosphite to form a nucleophilic phosphite anion, which then reacts with an alkyl halide.

Palladium-Catalyzed Cross-Coupling Reactions: More modern methods involve the use of transition metal catalysts, such as palladium, to couple phosphorus-containing compounds with organic halides or triflates. These reactions have significantly expanded the scope of C-P bond formation.

Photocatalytic C-P Bond Formation: Recent advances have utilized photocatalysis to generate carbon-centered radicals that can react with phosphorus compounds to form C-P bonds. rsc.org

It is important to note that these synthetic methods for C-P bond formation are distinct from the enzymatic hydrolysis of this compound. The latter involves the cleavage of a P-O bond by a nucleophile, whereas the former involves the creation of a new bond between carbon and phosphorus.

Computational Chemistry and Theoretical Studies on Diethyl 4 Methoxyphenyl Phosphate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Diethyl 4-Methoxyphenyl (B3050149) Phosphate (B84403), DFT studies would provide a fundamental understanding of its chemical behavior at the atomic level.

DFT calculations can map the electron density distribution within the Diethyl 4-Methoxyphenyl Phosphate molecule. This would reveal the locations of electron-rich and electron-deficient regions, which are crucial for predicting how the molecule interacts with other chemical species. For instance, the phosphoryl group (P=O) is expected to be a region of high electron density, making the oxygen atom a potential site for electrophilic attack. Conversely, the phosphorus atom is generally electron-deficient and susceptible to nucleophilic attack. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, which would influence the electron density of the aromatic system. Semi-empirical calculations on related dimethyl aryl phosphates have shown that the positive charge on the phosphorus atom and the phosphoryl bond order are influenced by substituents on the aromatic ring. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be located on the electron-rich methoxyphenyl ring, while the LUMO may be centered around the phosphate group. A study on 1-(4-methoxyphenyl)-1H-imidazole, a compound also containing a methoxyphenyl group, reported a HOMO-LUMO energy gap of 5.27 eV, indicating high stability. chemicalpapers.com In another study on pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap was used to understand charge transfer within the molecule. irjweb.com For this compound, calculating the HOMO-LUMO gap would provide valuable insights into its kinetic stability and potential for participating in chemical reactions. The variation of a single monodentate ligand in ruthenium(II) complexes has been shown to tune the HOMO-LUMO gap over a range of 0.4 eV, highlighting the sensitivity of this parameter to molecular structure. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | chemicalpapers.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

Note: This table provides data for compounds containing a methoxyphenyl group to illustrate the typical range of HOMO-LUMO energy gaps. These are not the values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the vibrational modes of a molecule. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions.

For this compound, a vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups, including the P=O, P-O-C, C-O-C, and C-H bonds. A combined molecular dynamics and DFT approach has been shown to accurately capture the vibrational properties of the phosphate group in other molecules, emphasizing the importance of including solvent effects in the calculations. cas.cz A study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine utilized DFT to compute vibrational wavenumbers and intensities, aiding in the interpretation of experimental spectra. openaccesspub.org

Table 2: Expected Vibrational Frequency Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| P=O | Stretching | 1250 - 1350 |

| P-O-C (aryl) | Asymmetric Stretching | 1150 - 1250 |

| P-O-C (alkyl) | Asymmetric Stretching | 1000 - 1050 |

| C-O-C (ether) | Asymmetric Stretching | 1230 - 1270 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

Note: These are general ranges and the precise frequencies for this compound would need to be determined by specific calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of this compound, such as its conformational changes and its interactions with other molecules or surfaces.

MD simulations could be employed to investigate the adsorption of this compound onto various surfaces or its interaction with other molecules in a solution. For example, simulations could model its behavior at a solid-liquid interface or its binding to a biological macromolecule. Studies on the adsorption of aniline (B41778) by α-zirconium phosphate have utilized MD simulations to understand the structural properties and interactions at the molecular level. researchgate.net While no direct MD studies on this compound were found, research on the vibrational properties of similar phosphate groups has highlighted the necessity of using MD simulations in conjunction with DFT to accurately model the effects of the solvent environment. cas.czresearchgate.net Such simulations would be crucial for understanding the environmental fate and transport of this compound or its mechanism of action in various applications.

Elucidation of Catalytic Reaction Pathways

Computational studies are instrumental in mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating activation energy barriers, thereby elucidating the reaction mechanism. The most relevant catalytic reaction for organophosphates like this compound is hydrolysis, the cleavage of a P-O ester bond.

Theoretical investigations into the alkaline hydrolysis of analogous organophosphates have revealed that the reaction mechanism can be highly dependent on the specific compound and reaction conditions. acs.orgacs.org Ab initio molecular orbital calculations on paraoxon (B1678428) suggest that its hydrolysis proceeds through a concerted, SN2-like mechanism, where the nucleophile (e.g., a hydroxide (B78521) ion) attacks the phosphorus center, and the leaving group (the phenolate) departs simultaneously, all through a single transition state without a stable intermediate. acs.org

However, studies on other organophosphates show that the reaction can also proceed via a multi-step pathway involving a pentavalent phosphorus intermediate. acs.org The conformation of the attacking nucleophile relative to the substrate has been identified as a key factor determining which pathway is favored. acs.orgacs.org For this compound, it is plausible that both pathways could be accessible. The electron-donating nature of the 4-methoxy group would increase the electron density on the phenoxy leaving group, potentially making it a poorer leaving group compared to the p-nitrophenoxy group of paraoxon and influencing the energy barrier of the reaction.

In the context of enzymatic catalysis, such as by phosphotriesterase (PTE), the reaction pathway is guided by the enzyme's active site. researchgate.netchemrxiv.org For paraoxon hydrolysis by PTE, the mechanism involves a nucleophilic attack from a hydroxide ion that is part of the enzyme's binuclear metal center. nih.govnih.gov The reaction proceeds through a pentacoordinated intermediate, and the rate-limiting step is often the distortion of the bound substrate to an optimal geometry for the nucleophilic attack. nih.gov It is highly probable that the enzymatic hydrolysis of this compound would follow a similar two-step mechanism involving the formation of a pentacoordinated intermediate within the enzyme's active site. researchgate.netchemrxiv.org

Table 1: Comparison of Theoretical Hydrolysis Mechanisms for Diethyl Aryl Phosphates

| Feature | Concerted SN2-like Pathway | Stepwise Pathway (via Pentacoordinate Intermediate) |

| Intermediate | None (only a transition state) | Stable or quasi-stable pentacoordinate phosphorus species |

| Number of Steps | One | Two (or more) |

| Influencing Factors | Nature of leaving group, solvent | Conformation of attacking nucleophile, enzyme active site stabilization |

| Example Analog | Alkaline hydrolysis of paraoxon acs.org | Enzymatic hydrolysis of paraoxon by PTE researchgate.netchemrxiv.org |

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzymatic Reactions

To accurately model enzymatic reactions, it is essential to consider the influence of the entire protein environment on the chemical transformation occurring in the active site. Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are the state-of-the-art for this purpose. nih.govacs.org In a QM/MM simulation, the region where bond-breaking and bond-forming events occur (the substrate and key active site residues) is treated with a high-accuracy quantum mechanics method, while the rest of the protein and surrounding solvent are described by a more computationally efficient molecular mechanics force field. nih.govacs.org

Numerous QM/MM studies on the hydrolysis of paraoxon by phosphotriesterase (PTE) provide a clear blueprint for how such a study would be conducted for this compound. nih.govnih.govacs.org

System Setup : The initial coordinates would be taken from a crystal structure of the enzyme. This compound would be placed into the active site using molecular docking techniques. The entire system would then be solvated in a water box.

QM/MM Partitioning : The QM region would typically include the this compound substrate, the binuclear metal center (usually containing two Zn²⁺ ions), the hydroxide nucleophile, and the side chains of key coordinating amino acid residues (like histidine and aspartate). researchgate.net The remainder of the protein and water molecules would constitute the MM region.

Simulation : Molecular dynamics simulations would be run to calculate the free energy profile along the reaction coordinate. This profile reveals the energy barriers for the reaction, corresponding to the transition states, and the energies of any intermediates. nih.govacs.org

Studies on paraoxon have shown that the enzyme's active site plays a crucial role in catalysis. The two metal ions in the PTE active site are critical for polarizing the P=O bond of the substrate, which activates the phosphorus atom for nucleophilic attack, and for activating the bridging hydroxide ion, increasing its nucleophilicity. nih.govnih.govacs.org The distance between the two metal ions changes during the reaction, elongating at the transition state compared to the initial enzyme-substrate complex. nih.govacs.org A similar dynamic role of the active site would be anticipated in the hydrolysis of this compound.

Table 2: Typical QM/MM Partitioning for an Enzyme-Organophosphate System

| Component | Region | Rationale |

| This compound | QM | The substrate where chemical bonds are broken and formed. |

| Binuclear Metal Center (e.g., Zn₂²⁺) | QM | Essential for polarizing the substrate and activating the nucleophile. |

| Hydroxide Nucleophile | QM | The attacking species central to the reaction. |

| Coordinating Residues (e.g., His, Asp) | QM | Directly involved in the catalytic mechanism and metal coordination. |

| Rest of Protein | MM | Provides the structural scaffold and electrostatic environment. |

| Solvent (Water) | MM | Represents the aqueous biological medium. |

Theoretical Prediction of Molecular Conformations and Stability

The presence of four rotatable bonds gives the molecule considerable conformational flexibility. This flexibility is important for its interaction with biological targets, allowing it to adopt a conformation that is complementary to a binding site. The methoxy group on the phenyl ring is an electron-donating group, which influences the charge distribution across the molecule but is not expected to impose significant steric hindrance that would drastically limit conformational freedom compared to an unsubstituted phenyl ring.

Table 3: Predicted Physicochemical and Structural Properties of this compound

| Property | Predicted Value / Description | Source / Method |

| Molecular Formula | C₁₁H₁₇O₅P | - |

| Monoisotopic Mass | 260.08136 Da | Mass Spectrometry Prediction |

| XlogP (predicted) | 2.2 | Computational Prediction |

| Rotatable Bonds | 4 | Structural Analysis |

| Hydrogen Bond Acceptors | 5 (4x ester O, 1x ether O) | Structural Analysis |

| Predicted CCS ([M+H]⁺) | 157.8 Ų | Collision Cross Section Prediction |

| Key Dihedral Angles | C-O-P-O, O-P-O-C, C-C-O-P | Define the molecule's 3D shape |

Data sourced from computational predictions available in public databases like PubChem where available.

Advanced Applications in Organic Synthesis and Chemical Research

Strategic Use as Key Intermediates in Multistep Organic Syntheses

A comprehensive review of scientific databases and chemical literature did not yield specific examples or detailed research findings where Diethyl 4-Methoxyphenyl (B3050149) Phosphate (B84403) is strategically employed as a key intermediate in the multistep synthesis of complex organic molecules, such as pharmaceuticals or natural products. While it is generally referred to as a synthetic intermediate, its specific strategic applications in this context are not documented. nih.gov

Utility in Transition-Metal-Catalyzed Reactions

There is a lack of specific, documented evidence for the use of Diethyl 4-Methoxyphenyl Phosphate in transition-metal-catalyzed reactions. The following subsections reflect the absence of data for this particular compound in these modern synthetic methodologies.

C-H Activation Strategies

No research findings or methodologies detailing the use of this compound as a substrate, ligand, or catalyst in C-H activation strategies have been identified in the scientific literature.

Cross-Coupling Reactions (e.g., Suzuki, Negishi)

A review of the literature on Suzuki and Negishi cross-coupling reactions did not provide any instances of this compound being used as a coupling partner or precursor. While other aryl phosphates can sometimes be utilized in cross-coupling reactions, this specific application has not been reported for the title compound.

Role in Organocatalysis

The application of this compound in the field of organocatalysis is not documented in the available scientific literature.

Nucleophilic Phosphine (B1218219) Catalysis

There are no published studies that describe this compound acting as a catalyst or a precursor to a catalyst in nucleophilic phosphine catalysis. This area of catalysis typically involves trivalent phosphorus compounds, and the pentavalent phosphate ester does not fit the standard catalyst profile.

Phosphorus-Mediated Radical Processes

No specific research was found that details the involvement or utility of this compound in phosphorus-mediated radical processes for organic synthesis.

Application in the Synthesis of Biologically Active Molecules

This compound serves as a valuable intermediate in the synthesis of more complex molecules with established biological functions. ontosight.ai Its structural components, the diethyl phosphate group and the 4-methoxyphenyl moiety, are found in various pharmacologically active compounds and agrochemicals. The compound is often employed in the creation of insecticides and herbicides. ontosight.ai

The utility of this chemical family is demonstrated in the synthesis of novel enzyme inhibitors. For instance, derivatives such as diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates have been synthesized and identified as potent inhibitors of purple acid phosphatases (PAPs). drugbank.com In mammals, PAP activity is linked to bone resorption, making it an attractive target for developing anti-osteoporotic drugs. drugbank.com The synthesis of these inhibitors often begins with a compound structurally similar to this compound, highlighting the role of the core (4-methoxyphenyl)methyl)phosphonate structure in generating bioactive molecules. drugbank.com

Furthermore, the 4-methoxybenzyl (PMB) ether group, which corresponds to the aryl portion of this compound, is a widely used protecting group in complex organic syntheses. mdpi.com Its stability under numerous reaction conditions and the multiple methods for its removal make it a reliable choice for protecting alcohols and carboxylic acids during the assembly of intricate molecules, including natural products. mdpi.com The principles of using related phosphate esters are also seen in the development of photoremovable protecting groups, where compounds like diethyl 2-(4-methoxy-1-naphthyl)-2-oxoethyl phosphate can release diethyl phosphate upon UV irradiation, allowing for controlled reaction initiation in sensitive biological systems. nih.gov

The broader class of α-aminophosphonates, which can be derived from related starting materials, are recognized as having significant biological properties, further underscoring the importance of the chemical space occupied by this compound and its analogues. acs.org

Table 1: Examples of Synthesized Biologically Active Molecules and Intermediates This table is interactive. Click on the headers to sort.

| Compound Class | Specific Example | Biological Target/Application | Reference |

|---|---|---|---|

| Enzyme Inhibitors | Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates | Purple Acid Phosphatase (Anti-osteoporosis) | drugbank.com |

| Agrochemicals | Insecticides, Herbicides | Pest and Weed Control | ontosight.ai |

| Synthetic Intermediates | Diethyl(amino(naphthalen-1-yl)methyl)phosphonate | Precursor for further synthesis | drugbank.com |

| Photolabile Protecting Groups | Diethyl 2-(4-methoxy-1-naphthyl)-2-oxoethyl phosphate | Caged phosphates for controlled release | nih.gov |

Functional Material Design (e.g., Corrosion Inhibitors)

Organophosphorus compounds, including phosphates and phosphonates, are well-documented for their efficacy in functional material design, particularly as corrosion inhibitors for metals like mild steel and carbon steel. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. chemistryviews.orgsigmaaldrich.com The inhibition mechanism is often a mixed-mode, meaning it impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. sigmaaldrich.com

The effectiveness of these inhibitors is tied to the presence of heteroatoms like phosphorus and oxygen, which can form stable coordination bonds with metal atoms such as iron. researchgate.netresearchgate.net Research on related phosphonate (B1237965) inhibitors demonstrates that they chemisorb onto the steel surface, a process that follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal, effectively blocking corrosive species. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the performance of these inhibitors. chemistryviews.org Key parameters from these studies include:

Inhibition Efficiency (IE%) : Calculated from the reduction in corrosion current density. Organophosphorus inhibitors have shown high efficiencies, often exceeding 90%. researchgate.netnih.gov

Charge Transfer Resistance (Rct) : An increase in Rct values upon addition of the inhibitor signifies a slower corrosion rate due to the formation of the protective layer. chemistryviews.org

The stability of the protective film is crucial. Studies on organophosphorus compounds show that the adsorption process is spontaneous, as indicated by negative values for the standard free energy of adsorption (ΔG°ads). researchgate.net Values of ΔG°ads more negative than -40 kJ/mol suggest strong chemical adsorption, leading to a robust and stable protective film. researchgate.net

Table 2: Research Findings on Organophosphorus Corrosion Inhibitors

| Parameter | Observation | Implication | Supporting Research |

|---|---|---|---|

| Inhibition Mechanism | Mixed-type (Anodic and Cathodic) | Reduces overall corrosion rate by impeding multiple reaction pathways. | sigmaaldrich.com |

| Adsorption Isotherm | Follows Langmuir Adsorption Isotherm | Formation of a stable monolayer on the metal surface. | researchgate.netresearchgate.net |

| Adsorption Type | Chemical Adsorption (Chemisorption) | Strong, stable coordination bonds form between inhibitor and metal. | researchgate.net |

| Inhibition Efficiency | Can exceed 90% | Highly effective protection against corrosion. | researchgate.netnih.gov |

| Electrochemical Signature | Increased Charge Transfer Resistance (Rct) | Slower electron transfer, indicating effective inhibition of corrosion processes. | researchgate.netchemistryviews.org |

Catalytic Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. Catalysis plays a critical role in MCRs by enhancing reaction rates, controlling selectivity, and enabling reactions under milder conditions. nih.gov

The field of organocatalysis has identified organophosphorus compounds as versatile catalysts. Specifically, phosphines (compounds with trivalent phosphorus) are well-established as potent nucleophilic catalysts for a wide array of chemical transformations. The general mechanism of nucleophilic phosphine catalysis involves the addition of the phosphine to an electrophilic starting material (such as an activated alkene or alkyne) to form a zwitterionic intermediate, typically a phosphonium (B103445) enolate or allenolate. This highly reactive intermediate then engages with other reactants to construct complex molecular architectures.

While this compound contains a pentavalent phosphorus atom and does not function as a nucleophilic catalyst in the same manner as a phosphine, the broader class of organophosphorus compounds is central to catalysis. The phosphoryl group (P=O) present in phosphates is Lewis basic and can participate in catalytic cycles, for example, by coordinating to metal ions and acting as a bifunctional catalyst in polymerization reactions. researchgate.net

Although direct and widespread application of this compound as a catalyst in multicomponent reactions is not extensively documented, the fundamental reactivity of organophosphorus compounds suggests potential. For instance, related compounds like tris(4-methoxyphenyl)phosphane have been used as reagents in phosphine-triggered multicomponent reactions. The development of new MCRs often involves screening various catalysts, including different organocatalyst classes. chemistryviews.org Given the established catalytic activity of the organophosphorus family, the exploration of phosphates and their derivatives in novel MCRs remains an area of interest for synthetic chemists. researchgate.net

Abiotic and Environmental Degradation Pathways of Diethyl 4 Methoxyphenyl Phosphate

Hydrolytic Degradation Processes

Hydrolysis is a primary degradation pathway for organophosphate esters in aqueous environments. The process involves the cleavage of the ester bond, leading to the formation of corresponding alcohols and phosphoric acid derivatives.

The hydrolysis of organophosphate esters can proceed through different mechanisms, primarily dependent on the structure of the compound and the environmental conditions. For aryl phosphates, the hydrolysis mechanism can involve either an associative (ANDN or AAC2-type) or a dissociative (DN*AN or SN1-type) pathway at the phosphorus center. The acid-catalyzed hydrolysis of related compounds, such as diethyl α-arylvinyl phosphates, has been shown to proceed via an ASE2 mechanism, involving rate-determining protonation on carbon. acs.org

The rate of hydrolysis is significantly influenced by the nature of the substituents on the aryl ring. Electron-withdrawing groups tend to accelerate hydrolysis, while electron-donating groups, such as the methoxy (B1213986) group in Diethyl 4-Methoxyphenyl (B3050149) Phosphate (B84403), generally slow down the process. The hydrolysis of triaryl phosphates is generally slow under neutral or slightly acidic conditions. epa.gov For instance, the calculated half-life for the first hydrolysis step of triphenyl phosphate at pH 8.2 and 24.7°C is 472 days. epa.gov

The hydrolysis of phosphate esters can be catalyzed by acids or bases. In many cases, a nucleophilic attack occurs on the phosphorus atom of the P=O unit, leading to the cleavage of the P-O bond. nih.gov The specific kinetics and mechanism for Diethyl 4-Methoxyphenyl Phosphate are expected to follow these general principles, with the methoxy group influencing the electron density at the phosphorus center and thus the rate of nucleophilic attack.

The pH of the aqueous environment plays a critical role in the hydrolysis of organophosphate esters. The rate of hydrolysis can be significantly affected by pH due to the ionization state of the compound and the concentration of hydroxide (B78521) ions, which can act as a nucleophile. nih.gov

For many organophosphate esters, the hydrolysis rate exhibits a complex dependence on pH. Generally, hydrolysis is slow in neutral to acidic conditions and increases with increasing pH due to base-catalyzed hydrolysis. The hydrolysis of monoaryl phosphates often shows a rate maximum at around pH 4, which is attributed to the hydrolysis of the monoanion species. rsc.org Acid catalysis is typically observed only for aryl phosphates with strong electron-attracting substituents. rsc.org Given that this compound has an electron-donating methoxy group, significant acid-catalyzed hydrolysis is not expected. The hydrolysis rate is anticipated to be lowest in the acidic to neutral pH range and to increase in alkaline conditions due to the enhanced availability of hydroxide ions for nucleophilic attack.

The table below illustrates the general influence of pH on the hydrolysis of aryl phosphates, which can be considered indicative for this compound.

| pH Range | Dominant Species/Mechanism | Expected Relative Rate for this compound |

| Acidic (pH < 4) | Neutral molecule, potential for specific acid catalysis (less likely for this compound) | Slow |

| Near-Neutral (pH 4-8) | Neutral molecule and potential monoanion formation | Slow to Moderate |

| Alkaline (pH > 8) | Base-catalyzed hydrolysis (nucleophilic attack by OH⁻) | Faster |

Photolytic Degradation Studies under Environmental Conditions

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment, driven by sunlight. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment.

Oxidative Degradation Mechanisms

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a key transformation process for organic pollutants in the atmosphere and in aqueous environments where advanced oxidation processes occur. nih.govacs.org

In the atmosphere, many organophosphate esters are associated with airborne particles due to their low volatility. acs.org The heterogeneous reaction between particle-bound OPEs and OH radicals is a significant degradation pathway. Studies on compounds like triphenyl phosphate (TPhP) and tris(2-ethylhexyl) phosphate (TEHP) have shown that they undergo degradation upon exposure to OH radicals, with atmospheric lifetimes estimated to be on the order of days. nih.gov For instance, the second-order rate constant for the heterogeneous loss of TPhP with OH radicals was determined to be (2.1 ± 0.19) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of approximately 5.6 days. nih.gov

The degradation mechanism initiated by OH radicals can involve addition to the aromatic ring or abstraction of a hydrogen atom from the alkyl chains. acs.org For this compound, OH radical attack could occur on the phenyl ring, facilitated by the electron-donating methoxy group, or on the ethyl groups. The degradation products would likely be hydroxylated derivatives and compounds resulting from the cleavage of the ester or ether linkages.

The table below presents the atmospheric lifetimes of some organophosphate esters due to OH radical oxidation, providing a reference for the potential atmospheric persistence of this compound.

| Compound | Second-Order Rate Constant (cm³ molecule⁻¹ s⁻¹) | Approximate Atmospheric Lifetime (days) |

| Triphenyl phosphate (TPhP) | (2.1 ± 0.19) × 10⁻¹² | 5.6 |

| Tris(2-ethylhexyl) phosphate (TEHP) | (2.7 ± 0.63) × 10⁻¹² | 4.3 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | (9.2 ± 0.92) × 10⁻¹³ | 13 |

Data from a study on heterogeneous reactions of OPEs with OH radicals. nih.gov

Theoretical Modeling of Abiotic Transformation Pathways

Theoretical modeling and computational chemistry are valuable tools for predicting the degradation pathways and reaction kinetics of organic compounds in the environment, especially when experimental data is scarce. These models can provide insights into the mechanisms of hydrolysis, photolysis, and oxidation at a molecular level.

For organophosphate esters, theoretical studies have been employed to investigate the mechanisms of hydrolysis and the role of substituents on reactivity. nih.gov For instance, computational models can be used to calculate the energy barriers for different reaction pathways, helping to determine the most likely degradation mechanism.

In the context of oxidative degradation, modeling has been used to predict the reaction rates of gaseous OPEs with OH radicals. acs.org These models can help to estimate the atmospheric lifetimes of these compounds and identify the primary degradation products. While specific theoretical modeling studies on this compound were not found, the application of such models to this compound would involve:

Quantum chemical calculations to determine the electron distribution and identify sites susceptible to nucleophilic attack (hydrolysis) or radical attack (oxidation).

Transition state theory to calculate the rate constants for various degradation reactions.

Molecular dynamics simulations to study the interaction of the compound with water molecules and other environmental species.

Such theoretical investigations would be instrumental in filling the data gaps regarding the abiotic degradation of this compound and in assessing its environmental fate and persistence.

Q & A

Q. What are the recommended safety precautions for handling Diethyl 4-Methoxyphenyl Phosphate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use face shields during procedures with splash risks (e.g., synthesis or dilution) .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .

- Waste Disposal: Segregate waste in chemically compatible containers. Collaborate with certified waste management services for neutralization or incineration to prevent environmental release .

- Emergency Measures: Immediate flushing with water for skin/eye contact (≥15 minutes) and medical consultation .

Q. What synthetic routes are available for this compound, and what are their advantages?

Methodological Answer:

- Esterification: React 4-methoxyphenol with diethyl chlorophosphate in anhydrous conditions using a base (e.g., pyridine) to scavenge HCl. Advantages include high yield and scalability .

- Phosphorylation: Use phosphoryl chloride (POCl₃) with 4-methoxyphenol and ethanol in a stepwise reaction. This method allows precise control of substituent introduction but requires strict moisture exclusion .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ³¹P NMR confirm the ester linkage and methoxy group position (e.g., ³¹P signal at δ ~-2 ppm for phosphate esters) .

- Mass Spectrometry (MS): ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 275–280) and fragmentation patterns .

- FTIR: Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) verify functional groups .

Advanced Research Questions

Q. How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation at varying pH (4–10) and temperatures (25–50°C) using HPLC-UV to quantify breakdown products (e.g., 4-methoxyphenol and diethyl phosphate) .

- Photolysis: Expose solutions to UV light (254–365 nm) in a photoreactor and analyze intermediates via LC-MS/MS .

- Microbial Degradation: Use soil or water microcosms spiked with the compound, followed by metagenomic analysis to identify degradative microbial consortia .

Q. What methodologies are used to study the interaction between this compound and acetylcholinesterase (AChE)?

Methodological Answer:

- Enzymatic Assays: Measure AChE inhibition kinetics using Ellman’s method (spectrophotometric detection of thiocholine at 412 nm). Calculate IC₅₀ values and compare to paraoxon (a known AChE inhibitor) .

- Molecular Docking: Perform computational simulations (e.g., AutoDock Vina) to model the compound’s binding affinity to AChE’s active site, validated by mutagenesis studies .

- In Vivo Studies: Administer sublethal doses to model organisms (e.g., zebrafish) and assess AChE activity in brain homogenates via fluorometric assays .

Q. How do structural modifications of the methoxy group influence the compound’s physicochemical properties?

Methodological Answer:

- Substituent Effects: Synthesize analogs with electron-donating (e.g., -OCH₃) or -withdrawing groups (e.g., -NO₂) at the 4-position. Compare logP (octanol-water partitioning) and hydrolysis rates to assess lipophilicity and stability .

- Computational Modeling: Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals, correlating with experimental reactivity .

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Quantum Mechanics (QM): Perform DFT calculations (e.g., B3LYP/6-31G*) to predict hydrolysis transition states and activation energies .

- Molecular Dynamics (MD): Simulate solvation effects in water or organic solvents to study aggregation behavior and degradation pathways .

- Database Mining: Cross-reference PubChem and EPA DSSTox for physicochemical data (e.g., solubility, vapor pressure) to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.